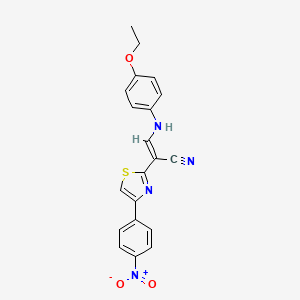

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

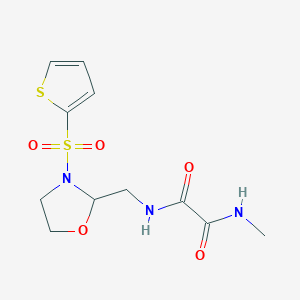

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as Praziquantel, and it has been extensively studied for its anti-parasitic activity.

Scientific Research Applications

Antimicrobial Agent

Benzimidazole derivatives, including 1-hydroxy-2-(4-methoxyphenyl)benzimidazole, have been extensively studied for their antimicrobial properties . They are known to inhibit the growth of various bacteria and fungi, making them potential candidates for treating infections. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzimidazole ring can enhance antimicrobial activity.

Anticancer Research

The benzimidazole core is a common feature in many anticancer agents. Research indicates that substituents on the benzimidazole ring, such as the 4-methoxyphenyl group, can significantly affect the compound’s ability to inhibit cancer cell growth . These compounds have been tested against various cancer cell lines, including lung, breast, and prostate cancer cells, showing promising results.

Organic Synthesis

In organic chemistry, 1-hydroxy-2-(4-methoxyphenyl)benzimidazole can serve as a building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and condensations, to create a wide array of derivatives with potential biological activities .

Photodynamic Therapy

Benzimidazole derivatives are known to act as photosensitizers in photodynamic therapy (PDT). This application is particularly relevant in treating skin diseases, where the compound, upon activation by light, can generate reactive oxygen species to kill diseased cells .

Material Science

The unique properties of benzimidazole derivatives make them suitable for material science applications. They can be used in the synthesis of organic compounds that form part of supramolecular structures, which have implications in creating new materials with specific characteristics .

Pharmaceutical Development

The benzimidazole moiety is a key pharmacophore in the development of new pharmaceuticals. It is present in drugs that treat a range of conditions, from parasitic infections to hypertension. The 4-methoxyphenyl group in 1-hydroxy-2-(4-methoxyphenyl)benzimidazole could potentially be exploited to develop new drugs with improved efficacy and reduced side effects .

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been found to interact with various receptors and proteins such as transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .

Mode of Action

Benzimidazole derivatives are known to exert their effects mainly by interacting with the aforementioned targets . For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

properties

IUPAC Name |

1-hydroxy-2-(4-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-18-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJILHRRSKZEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)

![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)

![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)

![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)

![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2885104.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole](/img/structure/B2885107.png)